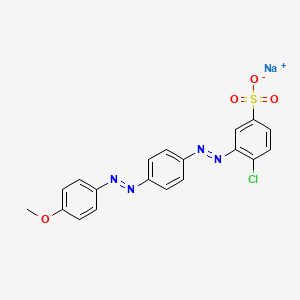![molecular formula C7H5NO B14458841 7-Oxabicyclo[4.1.0]hepta-2,4-diene-1-carbonitrile CAS No. 73654-30-5](/img/structure/B14458841.png)
7-Oxabicyclo[4.1.0]hepta-2,4-diene-1-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Oxabicyclo[410]hepta-2,4-diene-1-carbonitrile is a bicyclic compound characterized by its unique structure, which includes an oxygen bridge and a nitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Oxabicyclo[4.1.0]hepta-2,4-diene-1-carbonitrile typically involves the Diels-Alder reaction. This reaction is performed between a furan derivative and an appropriate dienophile, such as an alkyne or alkene, under controlled conditions. The reaction conditions often include moderate temperatures and the use of a solvent like dichloromethane .
Industrial Production Methods: Industrial production of this compound may involve scaling up the Diels-Alder reaction using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process .
Analyse Des Réactions Chimiques
Types of Reactions: 7-Oxabicyclo[4.1.0]hepta-2,4-diene-1-carbonitrile undergoes various chemical reactions, including:
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the nitrile group to an amine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products:
Oxidation: Epoxides, alcohols.
Reduction: Amines.
Substitution: Substituted derivatives with various functional groups.
Applications De Recherche Scientifique
7-Oxabicyclo[4.1.0]hepta-2,4-diene-1-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mécanisme D'action
The mechanism of action of 7-Oxabicyclo[4.1.0]hepta-2,4-diene-1-carbonitrile involves its interaction with various molecular targets. The compound’s bicyclic structure allows it to fit into specific binding sites on enzymes or receptors, potentially inhibiting their activity. The nitrile group can also participate in hydrogen bonding and other interactions, further influencing the compound’s biological activity .
Comparaison Avec Des Composés Similaires
7-Oxabicyclo[2.2.1]heptane: Another bicyclic compound with an oxygen bridge, but with a different ring size and no nitrile group.
7-Oxabicyclo[2.2.1]heptane-2,5-diene: Similar structure but with additional double bonds, leading to different reactivity and applications.
Uniqueness: 7-Oxabicyclo[4.1.0]hepta-2,4-diene-1-carbonitrile is unique due to its combination of a bicyclic structure with an oxygen bridge and a nitrile group.
Propriétés
Numéro CAS |
73654-30-5 |
|---|---|
Formule moléculaire |
C7H5NO |
Poids moléculaire |
119.12 g/mol |
Nom IUPAC |
7-oxabicyclo[4.1.0]hepta-2,4-diene-1-carbonitrile |
InChI |
InChI=1S/C7H5NO/c8-5-7-4-2-1-3-6(7)9-7/h1-4,6H |
Clé InChI |
UQBILKXPUGBXQL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2C(O2)(C=C1)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(2-Methoxyhexahydro-2H-cyclopenta[b]furan-4-yl)oct-1-en-3-one](/img/structure/B14458762.png)
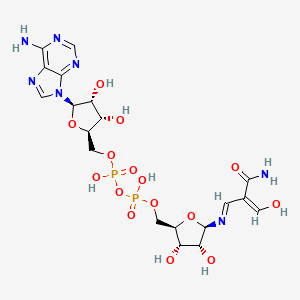
![N-[3-(1H-indol-3-yl)propyl]-3-nitrobenzamide](/img/structure/B14458769.png)

![Dimethyl[(4-methylbenzene-1-sulfonyl)oxy]diphenyl-lambda~5~-phosphane](/img/structure/B14458777.png)
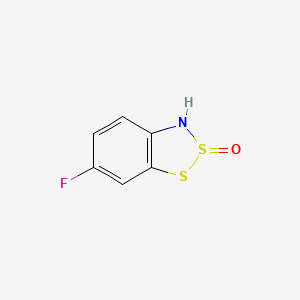
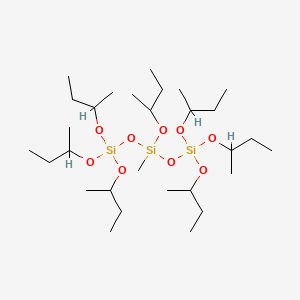
![2,5-Pyrrolidinedione, 1-[2-(2-pyridinyl)ethyl]-](/img/structure/B14458794.png)
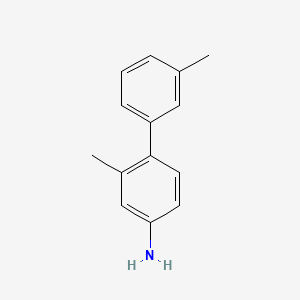
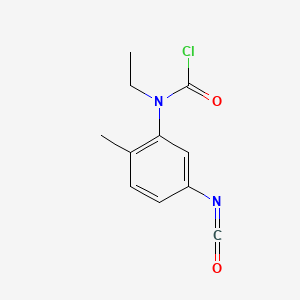
![(2-Azidophenyl)[(E)-phenyldiazenyl]methanone](/img/structure/B14458817.png)


